![molecular formula C19H13NO4 B11992451 (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
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Overview
Description
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan or phenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one serves as an essential building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.
Table 1: Common Chemical Reactions Involving the Compound
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts furan to furanones or other derivatives | Potassium permanganate, chromium trioxide |
Reduction | Reduces carbonyl to alcohols | Sodium borohydride, lithium aluminum hydride |
Substitution | Nucleophilic substitution on the phenyl ring | Amines, thiols, alkoxides |
Research indicates that chalcone derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound has been studied for its potential pharmacological effects against several pathogens.
Case Study: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry demonstrated that certain synthesized chalcone derivatives showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The structure–activity relationship revealed that modifications to the phenyl group significantly influenced antibacterial potency .
Pharmaceutical Applications
The compound is being explored as a lead compound in drug development due to its ability to interact with specific biological targets. For instance, it has shown promise in inhibiting certain enzymes involved in cancer progression.
Mechanism of Action
The mechanism of action is believed to involve the interaction with molecular targets such as enzymes or receptors, leading to alterations in their activity. This interaction can result in diverse biological effects depending on the specific pathways engaged .
Industrial Applications
In the industrial sector, this compound is utilized in developing new materials such as polymers and coatings. Its unique chemical properties make it suitable for formulating products with specific performance characteristics.
Mechanism of Action
The mechanism of action of 3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, which is the basis for its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-Nitrochalcone: Similar structure but lacks the furan ring.
2-Furylchalcone: Similar structure but lacks the nitrophenyl group.
4-Nitrobenzylideneacetophenone: Similar structure but lacks the furan ring and has a different substitution pattern.
Uniqueness
3-(5-(4-NITROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE is unique due to the presence of both a nitrophenyl group and a furan ring, which contribute to its distinct chemical and biological properties
Biological Activity
(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one , commonly referred to as a chalcone, is a compound characterized by its unique structural features, including a furan moiety and a nitrophenyl substituent. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.
The chemical formula of this compound is C_{17}H_{13}N_{O}_{5}, with a molecular weight of approximately 309.27 g/mol. The presence of the nitro group enhances its reactivity and biological potential, particularly in interactions with biological targets.
Anticancer Activity
Research has indicated that chalcones, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The structure–activity relationship (SAR) analysis suggests that the presence of the nitro group is crucial for enhancing its anticancer efficacy.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis |
HeLa | 8.9 | Cell cycle arrest |
A549 | 15.3 | Inhibition of proliferation |
Antimicrobial Activity
Chalcones have also been studied for their antimicrobial properties. The compound showed promising activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been attributed to its ability to inhibit pro-inflammatory mediators such as TNF-alpha and IL-6. This action suggests potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have focused on the biological activity of this compound:
- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various pathogens, revealing that the compound exhibited notable activity against resistant strains, highlighting its potential as an alternative treatment option .
- Inflammation Model : In vitro experiments demonstrated that this chalcone reduced inflammation markers in macrophages stimulated with lipopolysaccharides, indicating its role in modulating immune responses .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell survival and proliferation.
- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signaling pathways related to growth and apoptosis.
- Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.
Properties
Molecular Formula |
C19H13NO4 |
---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13NO4/c21-18(14-4-2-1-3-5-14)12-10-17-11-13-19(24-17)15-6-8-16(9-7-15)20(22)23/h1-13H/b12-10+ |
InChI Key |
KBKYPWIHYIERCX-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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